1-(1-Methyl-1H-indazol-4-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylindazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)8-4-3-5-10-9(8)6-11-12(10)2/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGUHGLQYCNEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=NN(C2=CC=C1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288075 | |
| Record name | 1H-Indazole-4-methanol, α,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334405-61-6 | |
| Record name | 1H-Indazole-4-methanol, α,1-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-4-methanol, α,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Modification and Analog Design Studies of 1 1 Methyl 1h Indazol 4 Yl Ethanol
Structure-Activity Relationship (SAR) Concepts in Indazole Research
The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives showing a wide range of biological activities. austinpublishinggroup.com Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications of the indazole ring influence its pharmacological properties. nih.gov Key to these studies is the systematic alteration of substituents at various positions to optimize potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov
For the 1-(1-Methyl-1H-indazol-4-yl)ethanol scaffold, SAR exploration would typically focus on three main areas: the N1-position of the pyrazole (B372694) ring, the ethanolic substituent at the C4-position, and the various positions on the fused benzene (B151609) ring. nih.gov The methyl group at N1 and the ethanol (B145695) group at C4 are critical starting points for modification to probe their influence on biological targets.
Exploration of N1-Substituent Variations Beyond Methyl
The substituent at the N1 position of the indazole ring plays a crucial role in modulating the biological activity of its derivatives. While the methyl group is a common starting point, research has shown that variations at this position can significantly impact a compound's interaction with its target.
Systematic modifications of the N1-substituent are a common strategy in lead optimization. For instance, replacing the methyl group with larger alkyl groups, cycloalkyl groups, or even aryl moieties can alter the compound's lipophilicity, steric profile, and potential for specific interactions within a protein's binding pocket. nih.gov These changes can lead to improved potency and selectivity. The synthesis of N1-functionalized alkyl indazoles is an area of active research, with various methods being developed to achieve selective N1-alkylation. researchgate.net
Table 1: Examples of N1-Substituent Variations and Their Rationale
| N1-Substituent | Rationale for Exploration |
| Ethyl, Isopropyl | To probe for steric tolerance and potentially enhance metabolic stability. |
| Cyclopropyl, Cyclobutyl | To introduce conformational rigidity and explore specific hydrophobic interactions. nih.gov |
| Phenyl, Substituted Phenyl | To introduce potential for π-stacking interactions and explore additional binding pockets. nih.gov |
| Methoxyethyl, Hydroxyethyl | To enhance solubility and introduce potential hydrogen bonding interactions. |
Chemical Transformations of the C4-Ethanolic Group
The ethanolic group at the C4 position of this compound offers a versatile handle for chemical modification to generate a diverse library of analogs.
Oxidation and Reduction Derivatives
The secondary alcohol of the C4-ethanolic group can be readily oxidized to the corresponding ketone, 1-(1-methyl-1H-indazol-4-yl)ethanone. matrixscientific.com This transformation alters the electronic and steric properties of the side chain, replacing a hydrogen bond donor with a hydrogen bond acceptor, which can have a significant impact on biological activity.
Ester and Ether Prodrug/Derivative Design
The hydroxyl group is an ideal site for the formation of esters and ethers. Esterification can be employed to create prodrugs, which may improve pharmacokinetic properties such as oral absorption. These esters are designed to be cleaved by endogenous esterases to release the active parent compound. Etherification, on the other hand, can be used to modulate lipophilicity and metabolic stability.
Alkyl Chain Extensions and Cyclization
Extending the ethyl side chain to longer alkyl groups (propyl, butyl, etc.) can be used to probe for deeper binding pockets and enhance hydrophobic interactions. Another strategy involves the cyclization of the side chain, either back onto the indazole ring or with another substituent, to create more rigid analogs. This conformational constraint can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.
Substituent Effects on the Fused Benzene Ring
Modifications to the fused benzene ring of the indazole core are a critical component of SAR studies. The introduction of various substituents can influence the molecule's electronic properties, lipophilicity, and steric bulk, all of which can affect its biological activity. libretexts.org
The nature and position of these substituents are key. Electron-donating groups, such as methoxy (B1213986) or methyl, increase the electron density of the ring system, while electron-withdrawing groups, like halogens or nitro groups, decrease it. youtube.com These electronic effects can alter the pKa of the indazole nitrogen and influence interactions with the biological target. libretexts.orgyoutube.com Furthermore, the strategic placement of substituents can block sites of metabolism, thereby improving the compound's pharmacokinetic profile. acs.org
Table 2: Examples of Substituent Effects on the Fused Benzene Ring
| Substituent | Position | Potential Effects |
| Fluoro | C5, C6, C7 | Can block metabolism and alter electronic properties. researchgate.net |
| Chloro, Bromo | C5, C6, C7 | Increases lipophilicity and can introduce specific halogen bonding interactions. |
| Methoxy | C5, C6, C7 | Electron-donating group that can also act as a hydrogen bond acceptor. |
| Nitro | C5, C6, C7 | Strong electron-withdrawing group that can significantly alter electronic properties. mdpi.com |
| Cyano | C5, C6, C7 | Electron-withdrawing group that can act as a hydrogen bond acceptor. |
The systematic exploration of these structural modifications provides a rational approach to the design of novel indazole derivatives with improved therapeutic properties.
Electronic and Steric Influence of Aromatic Substituents
The introduction of various substituents onto the aromatic ring of the indazole core can significantly alter the electronic and steric properties of the entire molecule. These modifications are crucial in medicinal chemistry for optimizing lead compounds.
The reactivity and interaction of the indazole ring are influenced by the nature of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density of the aromatic system, which in turn can affect the molecule's binding affinity to target proteins. nih.gov For instance, the introduction of an EDG, such as a methoxy (-OCH3) or an amino (-NH2) group, increases the electron density on the indazole ring. This can enhance interactions with electron-deficient pockets in a biological target. Conversely, an EWG, like a cyano (-CN) group, will decrease the ring's electron density. nih.gov
Computational studies, such as the use of molecular electrostatic potential (MEP) maps, can predict how these substitutions will affect the molecule's properties. scielo.org.mx These maps provide a visual representation of the electron distribution, highlighting areas that are more likely to engage in electrostatic interactions.
Halogenation and Nitro-Substitution Effects
Halogenation and nitro-substitution are common strategies in medicinal chemistry to modulate the properties of a lead compound.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) to the indazole ring can have multiple effects. Due to their electronegativity, halogens act as inductive electron-withdrawing groups. unl.edu This can alter the acidity of nearby protons and influence the molecule's metabolic stability. Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction with biological macromolecules that can enhance binding affinity. The size of the halogen atom also contributes to steric bulk, which can be fine-tuned by selecting different halogens.
The following table summarizes the general effects of these substituents on the aromatic ring:
| Substituent Type | Electronic Effect | Steric Hindrance | Potential Impact on Biological Activity |
| Halogens (F, Cl, Br, I) | Inductively withdrawing | Increases with atomic size | Can form halogen bonds, alter metabolic stability |
| Nitro (-NO2) | Strongly withdrawing (inductive and resonance) | Moderate | Can form strong polar interactions, reduces reactivity |
Hybrid Compound Design Incorporating the Indazole-Ethanol Moiety
The concept of molecular hybridization involves combining two or more pharmacophores to create a single molecule with a potentially synergistic or additive biological effect. acs.org The this compound moiety can serve as a valuable building block in the design of such hybrid compounds.
Researchers have explored the synthesis of hybrid molecules that incorporate the indazole core with other heterocyclic systems known for their biological activities, such as thiazole, pyrazole, or imidazole. nih.govresearchgate.netnih.gov For example, a hybrid could be designed where the ethanol hydroxyl group of this compound is used as a linker to connect to another pharmacophore. This approach aims to target multiple biological pathways or to enhance the affinity and selectivity for a single target.
Studies on indazole-based hybrids have shown promise in developing new therapeutic agents. researchgate.net The design of these hybrids often involves computational docking studies to predict how the new molecule will interact with its intended biological target. The versatility of the indazole-ethanol structure allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel hybrid drugs.
Computational and Theoretical Studies on 1 1 Methyl 1h Indazol 4 Yl Ethanol and Analogs
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of ligand-protein interactions and for structure-based drug design. For indazole analogs, docking studies have been instrumental in identifying key interactions that govern their biological activity.
Research on various indazole derivatives has revealed common interaction patterns with a range of protein targets. For instance, docking studies of indazole derivatives against renal cancer-related protein (PDB: 6FEW) showed that specific analogs achieved high binding energies through interactions with residues such as ASP784, LYS655, MET699, and GLU672. rsc.org Similarly, in studies targeting the vascular endothelial growth factor receptor 2 (VEGFR2) kinase, a key player in angiogenesis, arylsulphonyl indazole derivatives were shown to bind effectively within the kinase pocket. nih.gov These interactions are often stabilized by a network of hydrogen bonds, π-π stacking, and hydrophobic contacts with amino acids like Ala866, Lys868, and Cys919. nih.govnih.gov
The 1H-indazole motif itself is often identified as a critical pharmacophore. Docking models have indicated that this core structure can engage in effective interactions with targets like the ferrous ion in the heme group of indoleamine 2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target. nih.gov The specific orientation and binding energy are highly dependent on the substituents on the indazole ring. For example, studies on N1 meta-substituted benzyl (B1604629) groups demonstrated their role in achieving high potency as CCR4 antagonists. acs.org
| Indazole Analog Class | Protein Target | Key Interacting Residues | Observed Interactions | Reference |
|---|---|---|---|---|
| Amide Indazole Derivatives | Renal Cancer Receptor (PDB: 6FEW) | ASP784, LYS655, MET699, GLU672, ILE685 | Hydrogen Bonding, Hydrophobic Interactions | rsc.org |
| Arylsulphonyl Indazole Derivatives | VEGFR2 Kinase | Cys919, Ala866, Lys868, Glu885, Thr916 | Hydrogen Bonding, π-π Stacking | nih.govnih.gov |
| 1H-Indazole Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Heme Ferrous Ion, Hydrophobic Pockets | Coordination, Hydrophobic Interactions | nih.gov |
| Indazole Derivative "Bindarit" | K-Ras Receptor | Pocket adjacent to switch I/II regions | Favorable binding affinity (-7.3 kcal/mol) | nih.gov |
| 1-Trityl-5-azaindazole Derivatives | PBR and MDM2-p53 Receptors | LEU43, GLN109, LYS140 (PBR); GLN72, HIS73 (MDM2) | High binding energies and multiple interactions | jocpr.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-protein complex and the conformational changes that occur over time. MD simulations are crucial for validating docking results and assessing whether the predicted binding mode is stable in a more realistic, solvated environment.
MD simulations have been applied to various indazole-protein complexes to confirm their stability. For example, after docking a potent indazole derivative into the active site of the HIF-1α protein, MD simulations showed it remained quite stable within the binding pocket. nih.gov This stability is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is not dissociating. researchgate.net
Furthermore, MD trajectories are analyzed to study the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking. nih.gov This analysis can reveal which interactions are most critical for maintaining the stability of the complex. researchgate.net For instance, in a study of arylsulphonyl indazoles with VEGFR2 kinase, MD simulations helped confirm that the docked conformers were stable and that the binding was maintained by a consistent network of interactions. nih.gov Similarly, MD simulations of the indazole-based compound Bindarit with the K-Ras receptor were used to comprehend the dynamics and structural changes in the protein upon ligand binding. nih.gov
For a flexible molecule like 1-(1-Methyl-1H-indazol-4-yl)ethanol, MD simulations would be particularly valuable for exploring its conformational landscape within a protein's active site. The rotation around the bond connecting the ethanol (B145695) group to the indazole ring can be analyzed to determine the most favorable conformations for binding and to understand how the molecule adapts to the dynamic environment of the receptor.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties and reactivity of molecules. These methods are used to elucidate electronic structure, predict reactivity, and study reaction mechanisms at the atomic level.
DFT calculations are widely used to investigate the electronic properties of indazole derivatives. rsc.orgrsc.org A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive.
Another powerful tool is the Molecular Electrostatic Potential (MEP) map. MEP analysis visually represents the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov These maps are invaluable for understanding and predicting where a molecule is likely to engage in electrostatic interactions, such as hydrogen bonding. nih.gov For indazole derivatives, MEP maps can clarify the electron distribution pattern, highlighting the nucleophilic sites (often around the nitrogen atoms) and electrophilic sites. nih.gov Additionally, Natural Bond Order (NBO) calculations can be performed to rationalize properties like the direction of dipole moments. rsc.org
| Calculation/Analysis Method | Property Investigated | Significance | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties | Provides accurate structural and energetic information. | rsc.orgrsc.org |
| Frontier Molecular Orbitals (HOMO-LUMO) | Energy gap, chemical reactivity | A smaller gap indicates higher reactivity. | nih.gov |
| Molecular Electrostatic Potential (MEP) | Electron density, electrophilic/nucleophilic sites | Predicts sites for intermolecular interactions. | nih.gov |
| Natural Bond Order (NBO) | Atomic charges, orbital interactions, dipole moments | Explains electronic delocalization and bonding. | rsc.org |
Quantum chemical calculations are also employed to predict the reactivity of indazoles and to study the mechanisms of their chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction. This approach was used to explain the reactivity differences between indazole and indole (B1671886) electrophiles in copper-hydride-catalyzed reactions, suggesting that the indazole allylation proceeds through a six-membered Zimmerman-Traxler-type transition state. nih.gov
DFT-derived reactivity descriptors, such as Fukui functions, can distinguish atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net This level of detail is crucial for explaining the regioselectivity of reactions, such as the formation of specific nitroindazole derivatives. researchgate.net For this compound, these methods could be used to predict its metabolic fate by identifying sites prone to oxidation or other transformations, and to guide its synthesis by elucidating reaction pathways. ontosight.ai
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.net
Both 2D and 3D-QSAR studies have been successfully applied to indazole derivatives. nih.govresearchgate.net In a typical QSAR study, a set of molecules with known activities is used as a training set. For each molecule, a variety of numerical descriptors are calculated, representing its physicochemical properties (e.g., logP, polar surface area) and structural features (e.g., topological indices, steric and electrostatic fields). researchgate.netnih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with activity. nih.govnih.gov
The predictive power of a QSAR model is rigorously validated using techniques like cross-validation (leave-one-out) and an external test set of compounds not used in model building. researchgate.netsciencepublishinggroup.com A statistically robust model (indicated by high r² and q² values) can provide valuable insights into the structural requirements for activity. researchgate.net For example, 3D-QSAR studies on indazole-based HIF-1α inhibitors generated steric and electrostatic contour maps, which visually indicate regions where bulky or electron-withdrawing/donating groups would enhance or diminish activity. nih.gov These maps serve as a structural framework for designing new, optimized inhibitors. nih.gov
Preclinical Metabolic Fate Investigations of 1 1 Methyl 1h Indazol 4 Yl Ethanol
In Vitro Metabolic Stability Assessment (e.g., microsomes, hepatocytes)
There are no published studies that have assessed the in vitro metabolic stability of 1-(1-Methyl-1H-indazol-4-yl)ethanol in liver microsomes or hepatocytes. Such studies are crucial in early drug discovery to predict a compound's metabolic clearance and half-life in the body. The absence of this data means that the rate at which this compound is metabolized by key drug-metabolizing enzymes remains unknown.
Identification and Characterization of Metabolites (using analytical techniques)
Consistent with the lack of stability data, there are no reports on the identification and characterization of metabolites of this compound. The application of analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be necessary to isolate and elucidate the structures of any potential metabolites formed through enzymatic reactions in the body. Without such research, the biotransformation products of this compound are entirely speculative.
Proposed Metabolic Pathways and Enzyme Systems Involved
Due to the absence of metabolite identification, no metabolic pathways for this compound can be proposed. It is plausible that, like many xenobiotics, its metabolism could involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The primary enzyme superfamily responsible for Phase I metabolism is cytochrome P450 (CYP). However, without experimental data, it is impossible to determine which specific CYP isozymes, or other enzyme systems, might be involved in the metabolism of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1-Methyl-1H-indazol-4-yl)ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functional group transformations on the indazole core. For example:
- Reduction : Ketone intermediates (e.g., 1-(1-Methyl-1H-indazol-4-yl)ethanone) can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or ethanol. Reaction temperature (0–25°C) and stoichiometry (1.2–2.0 equivalents of reducing agent) critically influence yield .
- Substitution : Halogenated precursors (e.g., 4-bromo-1-methylindazole) may undergo nucleophilic substitution with ethylene oxide or ethanol derivatives under basic conditions (K₂CO₃, DMF, 80–100°C) .
- Optimization : Use design of experiments (DoE) to screen parameters like solvent polarity, catalyst loading, and temperature. Monitor progress via TLC or HPLC .
Q. How is the purity and structural identity of this compound validated?
- Analytical Workflow :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5 over 20 min) .
- Identity :
- NMR : ¹H NMR (DMSO-d₆) to confirm indazole C-H protons (δ 7.5–8.2 ppm) and ethanol -CH₂OH groups (δ 3.5–4.2 ppm). ¹³C NMR for carbonyl/aromatic carbon verification .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. What crystallographic strategies resolve the three-dimensional structure of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .
- Validation : Check R-factors (R₁ < 0.05), residual electron density (< 0.5 eÅ⁻³), and Hirshfeld surface analysis for packing interactions .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
- Root-Cause Analysis :
- Compare reaction conditions (e.g., solvent purity, inert atmosphere use) and analytical methodologies (e.g., NMR referencing standards) .
- Validate discrepancies via independent replication, cross-lab validation, or advanced techniques like 2D NMR (COSY, HSQC) .
Q. What are the environmental implications of synthesizing and disposing of this compound?
- Risk Mitigation :
- Green Chemistry : Replace hazardous solvents (DMF, THF) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Explore biocatalytic routes using alcohol dehydrogenases to reduce waste .
- Ecotoxicology : Assess biodegradability (OECD 301F test) and aquatic toxicity (Daphnia magna LC₅₀) to guide disposal protocols .
Q. What are emerging research directions for this compound?
- Future Avenues :
- Biocatalysis : Engineer microbial systems (e.g., E. coli expressing ketoreductases) for enantioselective synthesis .
- Pharmacological Profiling : Screen for kinase inhibition (e.g., JAK/STAT pathways) using in vitro assays (IC₅₀ determination) .
- Computational Modeling : DFT studies to predict reactivity (e.g., Fukui indices) and optimize synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
